ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate

Benzofuran Sulfonamide Structure-Activity Relationship

Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate (CAS 352436-11-4) is a synthetic small molecule belonging to the benzofuran-3-carboxylate class, characterized by a C-5 acylsulfonamide substituent. Its molecular formula is C27H25NO6S, with a molecular weight of 491.56 g/mol.

Molecular Formula C27H25NO6S
Molecular Weight 491.6g/mol
CAS No. 352436-11-4
Cat. No. B407678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate
CAS352436-11-4
Molecular FormulaC27H25NO6S
Molecular Weight491.6g/mol
Structural Identifiers
SMILESCCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C27H25NO6S/c1-3-11-24(29)28(35(31,32)21-14-9-6-10-15-21)20-16-17-23-22(18-20)25(27(30)33-4-2)26(34-23)19-12-7-5-8-13-19/h5-10,12-18H,3-4,11H2,1-2H3
InChIKeyGENLVHAEHIMWIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of Ethyl 2-Phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate (CAS 352436-11-4)


Ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate (CAS 352436-11-4) is a synthetic small molecule belonging to the benzofuran-3-carboxylate class, characterized by a C-5 acylsulfonamide substituent . Its molecular formula is C27H25NO6S, with a molecular weight of 491.56 g/mol . The compound is listed in chemical supplier catalogs as a research-grade chemical, but peer-reviewed primary literature, patent examples with quantitative biological data, and authoritative database entries containing comparator-based evidence were not identified during the construction of this guide.

Why In-Class Benzofuran-3-Carboxylate Analogs Cannot Substitute Ethyl 2-Phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate Without Data Verification


Benzofuran-3-carboxylate derivatives bearing C-5 acylsulfonamide groups exhibit divergent physicochemical and biological properties that depend critically on the N-acyl chain length, the nature of the sulfonyl aryl group, and the C-2 substituent [1]. Even minor alterations, such as replacing the phenylsulfonyl group with a 3-nitrophenylsulfonyl moiety, can profoundly alter electronic character, hydrogen-bonding capacity, and target-binding profiles [1]. Consequently, generic substitution of ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate with a structurally similar analog, without compound-specific comparative data, carries a high risk of divergent assay outcomes. The quantitative evidence presented below, where available, clarifies the specific dimensions—or the absence thereof—that govern selection of this compound over its closest comparators.

Quantitative Differential Evidence for Ethyl 2-Phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate Relative to Closest Comparators


Structural Comparison with the 3-Nitrophenylsulfonyl Analog Reveals Key Electronic Differences but No Direct Biological Data

The closest structurally disclosed analog is ethyl 5-(N-((3-nitrophenyl)sulfonyl)butyramido)-2-phenylbenzofuran-3-carboxylate, which differs solely by a 3-nitro substituent on the phenylsulfonyl ring . The nitro group introduces a strong electron-withdrawing effect (Hammett σ_m = +0.71), altering the sulfonamide NH acidity and the compound's dipole moment relative to the unsubstituted phenylsulfonyl target compound. However, no quantitative head-to-head biological assay data were identified for either compound in the accessed public-domain literature.

Benzofuran Sulfonamide Structure-Activity Relationship

Divergence in Acyl Chain Length: 2-Methyl Analog Structural Comparison Without Activity Data

Ethyl 5-[butyryl(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate represents a comparator differing at both the C-2 position (methyl vs. phenyl) and the N-acyl group (butyryl vs. butyramido nomenclature variation) . The C-2 phenyl group in the target compound contributes significant steric bulk and potential π-π stacking interactions absent in the 2-methyl analog. Quantitative biological data comparing these two compounds are not available in the public domain.

Benzofuran Acylsulfonamide Chemical Series

PDE4 Inhibitory Activity of Benzofuran-3-Carboxylate Class: Class-Level Inference Without Compound-Specific Data

Patent literature (EP0873331, WO1997020833) claims benzofuran carboxamides and sulfonamides, including compounds structurally related to the target compound, as phosphodiesterase 4 (PDE4) inhibitors with therapeutic utility in inflammation and asthma [1]. However, the specific compound ethyl 2-phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate is not explicitly exemplified with quantitative IC50 data against PDE4 isoforms in the available patent documents. The class-level inference suggests potential PDE4 inhibitory activity, but cannot be used to differentiate this compound from other benzofuran sulfonamides.

PDE4 Inflammation Benzofuran

KAT6A/B Inhibitor Patent Class Context: Target Compound Not Explicitly Characterized

Patent EP4229045A1 discloses substituted acyl sulfonamides, including benzofuran-containing compounds, as inhibitors of lysine acetyltransferase 6A (KAT6A) and 6B (KAT6B) for cancer treatment [1]. The generic formula encompasses structures consistent with the target compound. However, a search of the patent document did not retrieve the specific compound CAS 352436-11-4 with associated KAT6A/B inhibitory data. Therefore, any claim of KAT6A/B inhibition by this compound remains unsubstantiated.

KAT6A KAT6B Cancer Acyl Sulfonamide

Research Application Scenarios for Ethyl 2-Phenyl-5-(N-(phenylsulfonyl)butyramido)benzofuran-3-carboxylate Based on Available Evidence


Chemical Probe Development for PDE4 Structure-Activity Relationship (SAR) Studies

Given the benzofuran-3-carboxylate scaffold's established role in PDE4 inhibitor research , this compound may serve as a structural analog for SAR exploration, provided the procurer independently verifies its PDE4 inhibitory activity in their assay system. The unsubstituted phenylsulfonyl group offers a baseline for evaluating the electronic effects of substituted aryl sulfonamides on PDE4 potency.

KAT6A/B Inhibitor Lead Exploration Cohort

Based on the generic formula in patent EP4229045A1 , this compound could be included as a reference compound in KAT6A/B inhibitor screening panels. However, procurement decisions should be contingent on the vendor providing batch-specific QC data and, ideally, preliminary KAT6A/B inhibition results.

Analytical Reference Standard for Benzofuran-3-Carboxylate Acylsulfonamide Method Development

The compound's well-defined structure (C27H25NO6S, MW 491.56 g/mol) makes it suitable as a reference standard for HPLC, LC-MS, or NMR method development when analyzing benzofuran-3-carboxylate acylsulfonamide libraries. Its purity profile and stability data should be obtained from the supplier certificate of analysis.

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